molecular formula C17H13ClN2O2 B13868914 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole

5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole

Cat. No.: B13868914
M. Wt: 312.7 g/mol
InChI Key: LNCVOHQZCDGXMU-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a methylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Methylpyrazole Moiety: This can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions may target the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-3-phenyl-1-methylpyrazole: Lacks the chlorophenyl group.

    5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1-methylpyrazole: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole may impart unique chemical and biological properties, such as increased reactivity or specific binding interactions.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C17H13ClN2O2/c1-20-15(12-4-7-16-17(8-12)22-10-21-16)9-14(19-20)11-2-5-13(18)6-3-11/h2-9H,10H2,1H3

InChI Key

LNCVOHQZCDGXMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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